(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene
Brand Name:
Vulcanchem
CAS No.:
139953-95-0
VCID:
VC21186760
InChI:
InChI=1S/C15H22O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h5-13,15H,3-4,14H2,1-2H3/b6-5-,8-7-,10-9-,12-11-,15-13-
SMILES:
CCCOC=CC=CC=CC=CC=CCC
Molecular Formula:
C15H22O
Molecular Weight:
218.33 g/mol
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene
CAS No.: 139953-95-0
Cat. No.: VC21186760
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139953-95-0 |
|---|---|
| Molecular Formula | C15H22O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene |
| Standard InChI | InChI=1S/C15H22O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h5-13,15H,3-4,14H2,1-2H3/b6-5-,8-7-,10-9-,12-11-,15-13- |
| Standard InChI Key | DDGFFDQTTWLPQJ-YUIJFTJLSA-N |
| Isomeric SMILES | CCCO/C=C\C=C/C=C\C=C/C=C\CC |
| SMILES | CCCOC=CC=CC=CC=CC=CCC |
| Canonical SMILES | CCCOC=CC=CC=CC=CC=CCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator